molecular formula C16H20O3 B1628307 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one CAS No. 850350-12-8

1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one

Cat. No.: B1628307
CAS No.: 850350-12-8
M. Wt: 260.33 g/mol
InChI Key: ADVKYKHXRPGKDA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-2H-chromen-3-one, which can be prepared from salicylaldehyde and methoxyacetic acid through a Pechmann condensation reaction.

    Formation of the Side Chain: The hexanone side chain is introduced via a Friedel-Crafts acylation reaction. This involves reacting 6-methoxy-2H-chromen-3-one with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress.

    Therapeutic Effects: In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

    6-Methoxy-2H-chromen-3-one: Lacks the hexanone side chain, making it less hydrophobic and potentially less bioavailable.

    1-(6-Methoxy-2H-chromen-3-yl)-propan-1-one: Features a shorter side chain, which may affect its reactivity and biological activity.

Uniqueness: 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one stands out due to its longer hexanone side chain, which can influence its solubility, membrane permeability, and overall biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical reagent in various applications.

Properties

IUPAC Name

1-(6-methoxy-2H-chromen-3-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-3-4-5-6-15(17)13-9-12-10-14(18-2)7-8-16(12)19-11-13/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVKYKHXRPGKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC2=C(C=CC(=C2)OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590166
Record name 1-(6-Methoxy-2H-1-benzopyran-3-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850350-12-8
Record name 1-(6-Methoxy-2H-1-benzopyran-3-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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